molecular formula C16H14F2N2OS B2843424 N-(4-(difluoromethoxy)phenyl)indoline-1-carbothioamide CAS No. 398996-19-5

N-(4-(difluoromethoxy)phenyl)indoline-1-carbothioamide

Cat. No. B2843424
CAS RN: 398996-19-5
M. Wt: 320.36
InChI Key: KYSVJZLMXOGHNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-(difluoromethoxy)phenyl)indoline-1-carbothioamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Characterization

  • Indoline derivatives, including those related to N-(4-(difluoromethoxy)phenyl)indoline-1-carbothioamide, have been synthesized using N-(4-aminophenyl) indoline-1-carbothiamide as a precursor. These compounds were characterized by FT-IR, 1H-NMR, 13C-NMR, and LC-MS techniques, indicating successful synthesis and structural confirmation (Manoharan, 2016).
  • A metal-free approach to the synthesis of indoline derivatives through a phenyliodine(III) bis(trifluoroacetate)-mediated amidohydroxylation reaction has been developed, showcasing the versatility in synthesizing complex indoline structures (Correa et al., 2006).

Biological Activities and Pharmaceutical Applications

  • Some synthesized indoline derivatives exhibit significant anti-inflammatory and antidiabetic activities, highlighting their potential in therapeutic applications. For example, compounds showed potent inhibition on protein denaturation and α-amylase inhibition, suggesting their use in treating inflammatory diseases and diabetes (Manoharan et al., 2016); (Manoharan et al., 2017).
  • The antimicrobial activity of eperezolid-like molecules, including carbothioamide derivatives, against Mycobacterium smegmatis, suggests the potential of these compounds in treating infections caused by mycobacteria (Yolal et al., 2012).

Material Science and Chemistry Applications

  • The study of fluorinated indolylfulgimides has shown that these compounds possess photochromic properties, making them suitable candidates for optical switches, photoregulators, and memory media. These findings indicate a wide range of applications in materials science, particularly in developing new optical materials with enhanced stability and performance (Wolak et al., 2003).

Mechanism of Action

Target of Action

N-(4-(difluoromethoxy)phenyl)indoline-1-carbothioamide is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives. They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives have been found to impact a broad range of biochemical pathways due to their diverse biological activities . For example, some indole derivatives have been found to inhibit the enzyme α-amylase, which plays a key role in carbohydrate digestion .

Pharmacokinetics

Some indole derivatives have been found to have good pharmacokinetic characteristics . The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds can significantly impact their bioavailability and therapeutic efficacy .

Result of Action

Indole derivatives have been found to have a wide range of effects, depending on their specific biological activity . For example, some indole derivatives have been found to cause cell cycle arrest at the G2/M phase and induce apoptosis pathways .

properties

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-2,3-dihydroindole-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2OS/c17-15(18)21-13-7-5-12(6-8-13)19-16(22)20-10-9-11-3-1-2-4-14(11)20/h1-8,15H,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSVJZLMXOGHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=S)NC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(difluoromethoxy)phenyl)indoline-1-carbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.